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Compound of Interest

4-aminotetrahydro-2H-pyran-4-
Compound Name: S
carboxylic acid

Cat. No.: B112575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
novel heterocyclic amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. This
compound, a valuable building block in medicinal chemistry, has been characterized using
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The following sections detail the experimental protocols and present the
spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for 4-aminotetrahydro-2H-pyran-4-carboxylic acid is CeH11NOs, with
a molecular weight of 145.16 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of specific experimental data in the public domain, the following are
predicted *H and *3C NMR chemical shifts based on the analysis of its functional groups and
structural analogs. The tetrahydropyran ring is expected to adopt a chair conformation, leading
to distinct signals for axial and equatorial protons.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~11-12 brs 1H -COOH

~7-8 brs 2H -NH:z

~3.6-3.8 m 2H H-2e, H-6e

~3.4-3.6 m 2H H-2a, H-6a

~2.0-2.2 m 2H H-3e, H-5e

~1.6-1.8 m 2H H-3a, H-5a
Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

~175-180 -COOH

~65-70 C-2,C-6

~55-60 C-4

~30-35 C-3,C-5

Infrared (IR) Spectroscopy Data

The IR spectrum of 4-aminotetrahydro-2H-pyran-4-carboxylic acid is expected to exhibit

characteristic absorption bands corresponding to its carboxylic acid and primary amine

functional groups.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

3300-2500 Strong, Broad O-H stretch (from COOH)
~3300 Medium N-H stretch (asymmetric)
~3200 Medium N-H stretch (symmetric)
2980-2850 Medium C-H stretch (aliphatic)
~1710 Strong C=0 stretch (from COOH)
~1600 Medium N-H bend (scissoring)
1440-1395 Medium O-H bend

1320-1210 Strong C-O stretch

~1100 Strong C-O-C stretch (ether)

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion

peak and characteristic fragmentation patterns.

Table 4. Expected Mass Spectrometry Fragmentation Data

m/z Proposed Fragment
145 [M]*

100 [M - COOH]*

83 [M - COOH - NHs]*

72 [C4HeO]*

45 [COOH]*

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below.

These protocols are based on standard practices for the analysis of amino acid derivatives.
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NMR Spectroscopy

High-resolution *H and 3C NMR spectra would be recorded on a spectrometer operating at a
frequency of 400 MHz or higher.

o Sample Preparation: Approximately 10-20 mg of 4-aminotetrahydro-2H-pyran-4-
carboxylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as
deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds). Tetramethylsilane (TMS) is
typically used as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately
16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse
sequence. A larger number of scans is generally required due to the lower natural
abundance of the 13C isotope. Typical parameters include a spectral width of 200-220 ppm
and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: As a solid compound, the sample can be prepared as a potassium
bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

» Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
The spectrum is recorded over the range of 4000-400 cm~1, with a resolution of 4 cm~1. A
background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI)
source.
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o Sample Introduction: The sample is introduced into the ion source via a direct insertion probe
or, if volatile enough, through a gas chromatograph.

« lonization: In the EI source, the sample is bombarded with a beam of electrons (typically at
70 eV) to generate positively charged molecular ions and fragment ions.

e Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector
records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
aminotetrahydro-2H-pyran-4-carboxylic acid.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic analysis.
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Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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